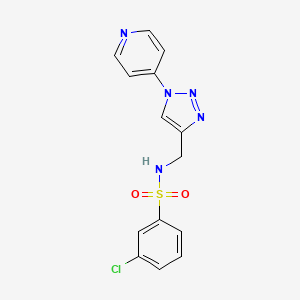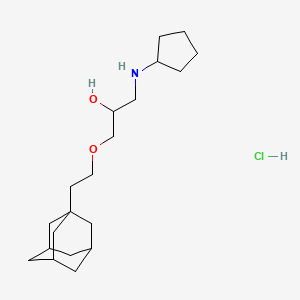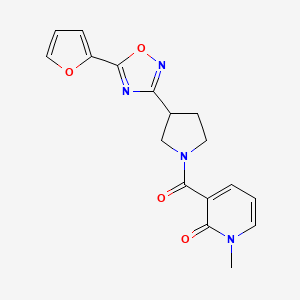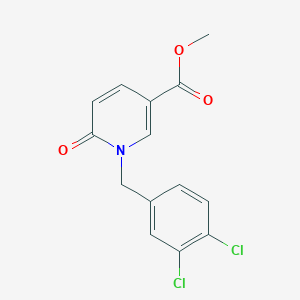
3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the formation of the 1,2,3-triazole ring via a Huisgen cycloaddition reaction between an azide and an alkyne. The pyridine moiety can be introduced through a nucleophilic substitution reaction. The final step often involves the sulfonation of the aromatic ring using chlorosulfonic acid or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide for azide substitution, or sodium hydride for deprotonation followed by nucleophilic attack.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with a piperidine ring instead of a triazole.
3-chloro-N-(pyridin-4-yl)benzenesulfonamide: Lacks the triazole moiety.
Uniqueness
3-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is unique due to the presence of both a triazole and a pyridine ring, which can confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with tailored biological activities .
Properties
IUPAC Name |
3-chloro-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c15-11-2-1-3-14(8-11)23(21,22)17-9-12-10-20(19-18-12)13-4-6-16-7-5-13/h1-8,10,17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGIAYHMBQCGDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B2397748.png)

![7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2397753.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2397756.png)
![N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide](/img/structure/B2397760.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2397761.png)

![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)

![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2397765.png)


